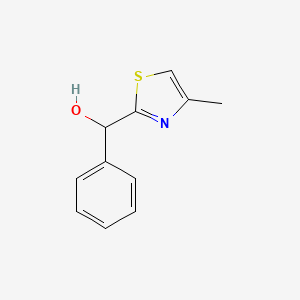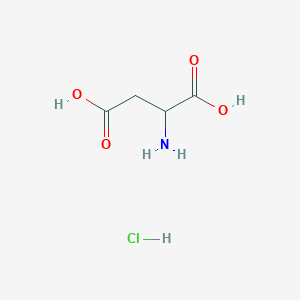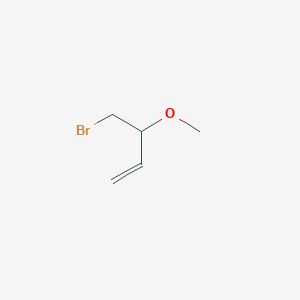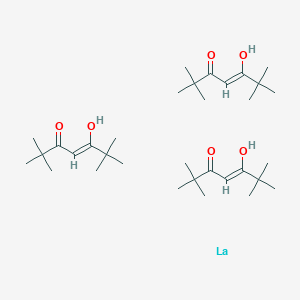![molecular formula C10H24Cl2N2O B13889718 trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride](/img/structure/B13889718.png)
trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride: is a chemical compound with the molecular formula C10H24Cl2N2O and a molecular weight of 259.22 g/mol . It is a dihydrochloride salt form of a cyclohexane derivative, characterized by the presence of two amine groups and a methoxy group attached to a cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine as the core structure.
Functional Group Introduction: The methoxy and methyl groups are introduced through a series of reactions involving appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level of 97%.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mécanisme D'action
The mechanism of action of trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activities. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine: A similar compound without the dihydrochloride salt form.
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;monohydrochloride: A related compound with a single hydrochloride group.
Uniqueness:
- The presence of two hydrochloride groups in trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride enhances its solubility and stability compared to its analogs.
- The specific stereochemistry of the compound contributes to its unique biological and chemical properties.
Propriétés
Formule moléculaire |
C10H24Cl2N2O |
|---|---|
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
4-N-[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-8(7-13-2)12-10-5-3-9(11)4-6-10;;/h8-10,12H,3-7,11H2,1-2H3;2*1H/t8-,9?,10?;;/m1../s1 |
Clé InChI |
BHQFJWUYAGJMIP-NBCNJNCQSA-N |
SMILES isomérique |
C[C@H](COC)NC1CCC(CC1)N.Cl.Cl |
SMILES canonique |
CC(COC)NC1CCC(CC1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
![Ethyl 3-ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoate](/img/structure/B13889650.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)



![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)


![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
